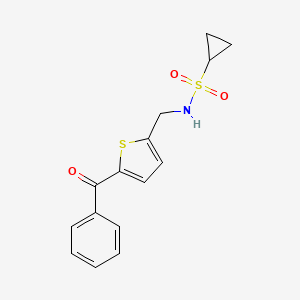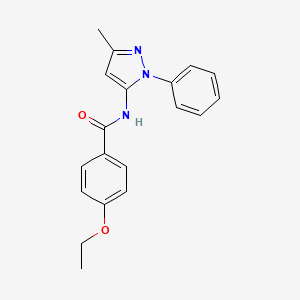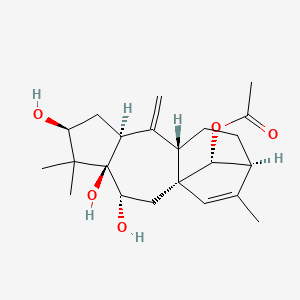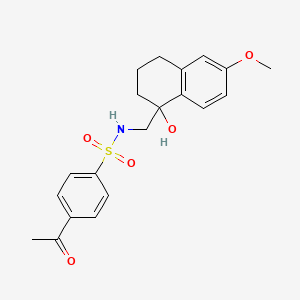![molecular formula C18H20N4O2S B2960536 2-[4-(Benzenesulfonyl)piperidin-1-yl]-3-methylimidazo[4,5-b]pyridine CAS No. 2380173-52-2](/img/structure/B2960536.png)
2-[4-(Benzenesulfonyl)piperidin-1-yl]-3-methylimidazo[4,5-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Benzenesulfonyl)piperidin-1-yl]-3-methylimidazo[4,5-b]pyridine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BMIP and has been shown to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of BMIP involves the inhibition of certain enzymes, including protein kinase C and tyrosine kinase. This inhibition leads to the modulation of various signaling pathways, resulting in the observed biological effects of BMIP.
Biochemical and Physiological Effects:
BMIP has been shown to have various biochemical and physiological effects. It has been shown to have antitumor activity in various cancer cell lines. BMIP has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, BMIP has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of BMIP is its high purity and yield, which makes it suitable for use in lab experiments. However, one of the limitations of BMIP is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of BMIP. One area of research is the development of new synthetic methods for BMIP that can improve its solubility and yield. Another area of research is the investigation of the potential therapeutic applications of BMIP, including its use in the treatment of cancer and neurodegenerative diseases. Additionally, the mechanism of action of BMIP could be further elucidated to better understand its biological effects.
Conclusion:
In conclusion, BMIP is a chemical compound that has been extensively studied for its potential applications in scientific research. Its synthesis method has been optimized to yield high purity and high yield. BMIP has been shown to have various biological activities, including antitumor, anti-inflammatory, and neuroprotective effects. However, its limited solubility in water can make it difficult to use in certain experiments. There are several future directions for the study of BMIP, including the development of new synthetic methods and the investigation of its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of BMIP involves a multistep process that includes the reaction of piperidine with 4-benzenesulfonyl chloride to form 4-(benzenesulfonyl)piperidine. This compound is then reacted with 3-methylimidazo[4,5-b]pyridine to form BMIP. The synthesis of BMIP has been optimized to yield high purity and high yield.
Applications De Recherche Scientifique
BMIP has been extensively studied for its potential applications in scientific research. It has been shown to have various biological activities, including antitumor, anti-inflammatory, and neuroprotective effects. BMIP has also been shown to inhibit the activity of certain enzymes, including protein kinase C and tyrosine kinase.
Propriétés
IUPAC Name |
2-[4-(benzenesulfonyl)piperidin-1-yl]-3-methylimidazo[4,5-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-21-17-16(8-5-11-19-17)20-18(21)22-12-9-15(10-13-22)25(23,24)14-6-3-2-4-7-14/h2-8,11,15H,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTFOGWJVYANFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)N=C1N3CCC(CC3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2960455.png)
![(2E)-1-(3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2960457.png)
![1-[1-(4-Ethoxybenzenesulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2960461.png)

![N-[[2-(3-Fluorophenoxy)pyridin-3-yl]methyl]but-2-ynamide](/img/structure/B2960464.png)

![2-[(4-chlorobenzyl)oxy]-4-(4-toluidinomethylene)-1,3(2H,4H)-isoquinolinedione](/img/structure/B2960470.png)
![Spiro[2.5]octane-4,6-dione](/img/structure/B2960472.png)

![1-[(3-chlorophenyl)methyl]-2-oxo-N-phenylpyridine-3-carboxamide](/img/structure/B2960474.png)

